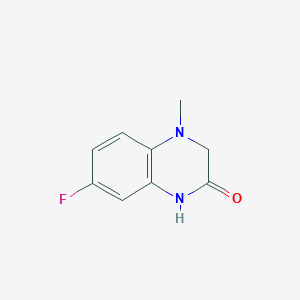

7-fluoro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one

Description

Propriétés

IUPAC Name |

7-fluoro-4-methyl-1,3-dihydroquinoxalin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FN2O/c1-12-5-9(13)11-7-4-6(10)2-3-8(7)12/h2-4H,5H2,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLHJQEALGKKBER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(=O)NC2=C1C=CC(=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

7-Fluoro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on antiviral and anti-inflammatory properties, along with synthesis methods and structure-activity relationships (SAR).

The molecular formula of this compound is with a molecular weight of 180.18 g/mol. The compound features a bicyclic structure that contributes to its biological activity.

Biological Activity Overview

Research indicates that 3,4-dihydroquinoxalin-2-ones, including 7-fluoro-4-methyl derivatives, exhibit notable antiviral and anti-inflammatory activities.

Antiviral Activity

One of the most significant findings is the compound's potential as a non-nucleoside reverse-transcriptase inhibitor (NNRTI) against HIV-1. In clinical trials, related compounds have demonstrated:

- GW420867X :

Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory properties. For example:

- Estrogen Receptor Ligands :

Synthesis Methods

Recent advances in the synthesis of 3,4-dihydroquinoxalin-2-ones have included various methodologies such as:

- Chiral Pool Amino Acids : Utilizing enantiopure amino acids for more targeted synthesis.

- Michael Addition/Cyclization : A versatile method allowing for diverse functionalization.

- Photochemical Reduction : This method enables the generation of complex spirocyclic structures .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds:

| Compound | Mechanism of Action | Target | Reported Activity |

|---|---|---|---|

| GW420867X | NNRTI | HIV-1 | IC50: 179 µM |

| Hybrid Compound | NNRTI | HIV-1 | IC50: 118 µM |

| Estrogen Receptor Antagonist | Anti-inflammatory | E2-NFKB | IC50: 118 nM |

| Bradykinin B1 Receptor Antagonist | Anti-inflammatory | - | IC50: 0.12 nM |

This table summarizes key findings related to various derivatives of dihydroquinoxalinones and their respective biological activities.

Case Studies

Several studies have highlighted the effectiveness of these compounds in clinical settings:

- Clinical Trials for GW420867X : Demonstrated potent antiviral activity and safety in HIV-infected patients.

- Estrogen Receptor Studies : Investigated the anti-inflammatory potential through various receptor interactions, showing promise in treating inflammatory diseases.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C9H9FN2O

- Molecular Weight : 180.18 g/mol

- IUPAC Name : 7-fluoro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one

The compound features a bicyclic structure that contributes to its biological activity. The presence of the fluorine atom enhances its interaction with biological targets, making it a candidate for various therapeutic applications.

Antiviral Activity

One of the most significant applications of this compound is its potential as an antiviral agent. Research indicates that derivatives of this compound can act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), particularly against HIV-1.

- Case Study : The compound GW420867X, related to this compound, demonstrated potent antiviral activity in clinical trials involving HIV-infected patients. It was well-tolerated and showed significant efficacy as an NNRTI .

Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory properties. Various derivatives exhibit significant inhibition of lipoxygenase enzymes, which are involved in inflammatory processes.

- Research Findings : In vivo studies have shown that certain derivatives can reduce inflammation effectively. For example, one derivative displayed an anti-inflammatory effect comparable to indomethacin in a carrageenan-induced edema model .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds. The following table summarizes key findings related to various derivatives and their respective biological activities:

| Compound | Mechanism of Action | Target | Reported Activity |

|---|---|---|---|

| GW420867X | NNRTI | HIV-1 | IC50: 179 µM |

| Hybrid Compound | NNRTI | HIV-1 | IC50: 118 µM |

| Estrogen Receptor Antagonist | Anti-inflammatory | E2-NFKB | IC50: 118 nM |

| Bradykinin B1 Receptor Antagonist | Anti-inflammatory | - | IC50: 0.12 nM |

Potential Applications in Drug Development

The unique properties of this compound make it a promising candidate for further development in various therapeutic areas:

- Antiviral Drugs : Given its effectiveness against HIV, derivatives could be further explored for broader antiviral applications.

- Anti-inflammatory Agents : Its ability to inhibit lipoxygenase suggests potential use in treating inflammatory diseases.

- Cancer Therapy : Some studies indicate that quinoxaline derivatives may also have anticancer properties due to their ability to modulate signaling pathways involved in tumor progression .

Comparaison Avec Des Composés Similaires

Table 1: Key Structural Analogues and Their Antitumor Profiles

Key Observations :

- Substituent Effects: The 7-fluoro and 4-methyl groups in the lead compound contribute to its nanomolar potency, comparable to the clinical candidate CA-3. Replacement of the methoxy group (as in 6a) with fluorine enhances metabolic stability while retaining activity .

- Scaffold Hopping: Compound 13d, derived from scaffold optimization of the parent lead (2a), maintains low nanomolar activity (GI50 4.6–9.6 nM) but exhibits improved aqueous solubility (critical for bioavailability) .

- C-Ring Modifications : The lactam C-ring (3,4-dihydropyrazin-2(1H)-one) is critical for potency. Expansion or isosteric replacement of this ring, as in 13d , preserves activity while diversifying intellectual property .

Comparison with Non-Antitumor Derivatives

The 3,4-dihydroquinoxalin-2(1H)-one scaffold is highly versatile, enabling targeting of diverse biological pathways:

- sGC Activators : Dicarboxylic derivatives (e.g., 30d ) activate soluble guanylyl cyclase (sGC) with efficacy comparable to BAY 60-2770, a clinical activator. Substituents at N1, C6, and C7 optimize interactions with the sGCβ1 hydrophobic pocket .

- JNK3 Inhibitors: Derivatives like J46-37 selectively inhibit c-Jun N-terminal kinase 3 (JNK3), a target in neurodegenerative diseases. The 3,4-dihydroquinoxalin-2(1H)-one core facilitates hydrogen bonding with kinase active sites .

Table 2: Functional Diversity of 3,4-Dihydroquinoxalin-2(1H)-one Derivatives

Physicochemical and Pharmacokinetic Comparisons

- Solubility : While the 7-fluoro-4-methyl derivative has moderate solubility, scaffold-hopped analogues like 13d show marked improvements due to polar carboxylic acid groups .

- Metabolic Stability : The fluorine atom in the lead compound reduces oxidative metabolism, enhancing in vivo half-life compared to methoxy-substituted analogues (e.g., 6a) .

Méthodes De Préparation

General Synthetic Approach

The synthesis of 7-fluoro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one typically involves:

- Condensation of substituted o-phenylenediamines with α-ketoesters or glyoxal derivatives to form the quinoxalin-2-one core.

- Incorporation of fluorine and methyl substituents through the choice of appropriately substituted starting materials (e.g., 7-fluoro-o-phenylenediamine and methyl-substituted aldehydes or ketones).

- Cyclization under mild conditions to yield the dihydroquinoxalinone ring system.

A representative synthetic scheme involves the reaction of 7-fluoro-o-phenylenediamine with ethyl glyoxalate in ethanol under reflux, followed by purification steps.

Detailed Stepwise Synthesis

Step 1: Formation of the Quinoxalin-2-one Core

- React 7-fluoro-o-phenylenediamine (substituted at the 7-position with fluorine) with ethyl glyoxalate or a similar α-ketoester.

- The reaction is typically carried out in ethanol at elevated temperatures (around 80 °C) for several hours until completion.

- This condensation leads to the formation of the 3,4-dihydroquinoxalin-2-one skeleton with the fluorine substituent already present on the aromatic ring.

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Condensation | 7-fluoro-o-phenylenediamine + ethyl glyoxalate, EtOH, reflux (~80 °C), overnight | 68-90 | High conversion to quinoxalin-2-one core |

| Alkylation (4-methyl) | Methyl halide, K2CO3, DMF, room temperature, overnight | 70-85 | Mild conditions, selective methylation |

| Purification | Silica gel chromatography, petroleum ether/ethyl acetate | — | Ensures product purity |

Alternative Synthetic Routes

Several alternative methods exist for synthesizing dihydroquinoxalin-2-one derivatives, which can be adapted for the fluorinated and methylated variant:

- Ullmann-type ligand-free amination of α-amino acids with substituted iodoanilines followed by cyclization can produce enantiopure derivatives, though this method is more complex and tailored for chiral products.

- Bargellini reaction involving o-phenylenediamines and trichloromethylcarbinols under phase-transfer catalysis can yield 3,3-disubstituted dihydroquinoxalinones but generally results in racemic mixtures.

- Photochemical intramolecular cycloaddition offers a stereoselective approach to spirocyclic quinoxalinones but is less common for simple 7-fluoro-4-methyl derivatives.

Research Findings on Preparation

- Studies emphasize the importance of selecting the correct fluorinated o-phenylenediamine precursor to ensure regioselective fluorine placement at the 7-position.

- The methyl group introduction at the 4-position significantly influences the pharmacokinetic properties and can be efficiently installed via alkylation post-cyclization.

- The condensation reactions proceed smoothly under mild conditions, with ethanol as a green solvent and potassium carbonate as a mild base enhancing yields and selectivity.

- The fluorine atom's presence can affect electronic properties, necessitating careful control of reaction conditions to avoid side reactions or regioisomer formation.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Yield Range (%) | Notes |

|---|---|---|---|---|

| Direct condensation + alkylation | 7-fluoro-o-phenylenediamine + ethyl glyoxalate + methyl halide | EtOH reflux, DMF, K2CO3, RT | 68-90 (condensation), 70-85 (alkylation) | Most common, straightforward |

| Ullmann-type amination + cyclization | Enantiopure α-amino acids + N-Boc-2-iodoanilines | Ligand-free amination, TFA cyclization | 51-90 | For chiral derivatives, more complex |

| Bargellini reaction | o-phenylenediamines + trichloromethylcarbinols | Phase-transfer catalysis | 33-93 | Racemic products, regioselectivity varies |

| Photochemical cycloaddition | Quinoxalinone derivatives + unsaturated pendants | UV irradiation, stereoselective | ~40 | Specialized spirocyclic products |

Q & A

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?

- Methodology : Implement QbD (Quality by Design) principles, including PAT (Process Analytical Technology) tools like inline FTIR for real-time monitoring. Statistical process control (SPC) charts track critical quality attributes (CQAs), such as particle size (D90 <50 µm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.